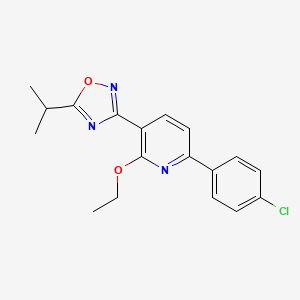
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by disrupting the cell membrane integrity and inhibiting the growth of microorganisms. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Studies have shown that 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone exhibits low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone in lab experiments include its high purity, stability, and ease of handling. However, the compound is sparingly soluble in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone. One potential area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. The potential use of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone as a fluorescent probe for the detection of metal ions also warrants further investigation. Finally, the compound's potential as a therapeutic agent for the treatment of microbial infections and cancer should be explored further.
Conclusion
In conclusion, 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a promising compound that has potential applications in various fields of scientific research. The compound's antimicrobial, antifungal, and antitumor activities, as well as its potential use as a fluorescent probe, make it an attractive target for further investigation. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of 2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves the reaction between pentafluorobenzaldehyde and 4-chloro-1-phthalazinylhydrazine in the presence of a suitable catalyst. The resulting compound is a yellow solid that is sparingly soluble in water.
Scientific Research Applications
2,3,4,5,6-pentafluorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-chloro-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF5N4/c16-14-6-3-1-2-4-7(6)15(25-23-14)24-22-5-8-9(17)11(19)13(21)12(20)10(8)18/h1-5H,(H,24,25)/b22-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWNSRFWKYARQE-RREIPUBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)



![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)